molecular formula C10H14N2O6 B117387 2'-C-méthyluridine CAS No. 31448-54-1

2'-C-méthyluridine

Numéro de catalogue B117387
Numéro CAS: 31448-54-1
Poids moléculaire: 258.23 g/mol
Clé InChI: NBKORJKMMVZAOZ-NCCABOOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2’-C-methyluridine is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .


Synthesis Analysis

The synthesis of nucleoside analogs like 2’-C-methyluridine involves generating modifications within the sugar backbone of nucleoside analogs . The synthetic strategies employed focus on the more popular scaffolds seen in medicinal chemistry, including modifications to ribose-based nucleosides .


Molecular Structure Analysis

The molecular formula of 2’-C-methyluridine is C10H14N2O6 . Its average mass is 258.228 Da and its monoisotopic mass is 258.085175 Da .


Chemical Reactions Analysis

The chemical reactions involving 2’-C-methyluridine are complex. For instance, a method of N-cyclohexyl-N’-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labelling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis has been established for the sensitive determination of uridine modifications in RNA .

Applications De Recherche Scientifique

1. Détermination des modifications de l'uridine dans l'ARN La 2'-C-méthyluridine peut être utilisée dans la détermination sensible des modifications de l'uridine dans l'ARN . Une méthode de marquage par N-cyclohexyl-N0-b-(4-méthylmorpholinium) éthylcarbodiimide - p toluènesulfonate (CMCT) couplée à l'analyse par chromatographie liquide-ionisation par électronébulisation-spectrométrie de masse (LC-ESI-MS/MS) a été mise en place à cette fin .

2. Identification d'une 2'-O-méthyluridine nucléoside hydrolase Une nouvelle enzyme, la 2'-O-méthyluridine hydrolase (RK9NH), a été identifiée à l'aide d'une stratégie de criblage qui utilise l'auxotrophe d'uracile d'Escherichia coli et les banques métagénomiques . Cette enzyme fait partie d'un groupe de gènes probable qui est impliqué dans la dégradation des nucléosides 2'-O-méthylés .

Production de médicaments à base d'acide nucléique

La 2'-O-méthyluridine est une matière première prometteuse pour la production de médicaments à base d'acide nucléique . La nucléoside hydrolase RK9NH pourrait être modifiée pour produire enzymatiquement des nucléosides 2'-O-méthylés qui sont très demandés comme matières premières pour la production de médicaments à base d'acide nucléique .

Conversion de la 5-fluorouridine en 5-fluorouracile

La nucléoside hydrolase RK9NH convertit la 5-fluorouridine, la 5-fluoro-2'-désoxyuridine et la 5-fluoro-2'-O-méthyluridine en 5-fluorouracile . Cela suggère qu'elle pourrait être utilisée en thérapie anticancéreuse .

Synthèse de médicaments anti-hépatite C

La this compound est l'un des intermédiaires clés dans la synthèse de médicaments anti-hépatite C à base de nucléosides . Les analogues de nucléosides du 2-C-méthyl-β-D-ribofuranose comme groupe sucre peuvent être utilisés comme médicaments anticancéreux et anti

Mécanisme D'action

Target of Action

2’-C-Methyluridine primarily targets the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) . RdRp is a key enzyme involved in the replication of HCV, making it a significant target for antiviral drugs .

Mode of Action

2’-C-Methyluridine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its active form, a triphosphate, which acts as a nonobligate chain terminator . This means it competes with natural nucleotides for incorporation into the growing RNA chain and, once incorporated, it prevents the addition of further nucleotides, thereby terminating RNA synthesis .

Biochemical Pathways

The metabolism of 2’-C-Methyluridine involves a pathway that leads to the formation of its active triphosphate form . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

The pharmacokinetics of 2’-C-Methyluridine are linear, with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients have lower exposure to the compound’s primary metabolite and higher exposure to the compound itself . The compound can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of 2’-C-Methyluridine’s action is the inhibition of HCV RNA replication, making it a potent antiviral agent . By inhibiting the RdRp, it disrupts the life cycle of the virus, preventing it from replicating and spreading within the host organism .

Action Environment

The efficacy and stability of 2’-C-Methyluridine can be influenced by various environmental factors. For instance, the presence of metal cations can modulate the susceptibility of HCV RdRp to inhibitors . .

Orientations Futures

The future directions of 2’-C-methyluridine and similar compounds are likely to be influenced by the ongoing research into mRNA technology . The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes .

Analyse Biochimique

Biochemical Properties

2’-C-Methyluridine interacts with various enzymes and proteins in biochemical reactions. It is a key intermediate in the synthesis of nucleoside anti-hepatitis C and anti-leukemia drugs . The compound is involved in the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Cellular Effects

2’-C-Methyluridine has significant effects on various types of cells and cellular processes. It influences cell function by regulating protein modification and affecting its function . It also has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .

Molecular Mechanism

The mechanism of action of 2’-C-Methyluridine involves a second metabolic pathway leading to β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase .

Temporal Effects in Laboratory Settings

It is known that uridine, a related compound, plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diseases like diabetes and its complications .

Metabolic Pathways

2’-C-Methyluridine is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Transport and Distribution

2’-C-Methyluridine is transported and distributed within cells and tissues. Plasma uridine, a related compound, enters cells through nucleoside transporter .

Subcellular Localization

Uridine, a related compound, is found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-C-methyluridine' involves the conversion of uridine to the desired compound by introducing a methyl group at the 2-carbon position of the uracil ring.", "Starting Materials": [ "Uridine", "Methylating agent (e.g. iodomethane, dimethyl sulfate)" ], "Reaction": [ "Uridine is treated with a methylating agent under basic conditions to introduce a methyl group at the 2-carbon position of the uracil ring.", "The resulting mixture is purified by column chromatography to isolate the desired product, '2'-C-methyluridine'." ] }

Numéro CAS

31448-54-1

Formule moléculaire

C10H14N2O6

Poids moléculaire

258.23 g/mol

Nom IUPAC

1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5?,7?,8?,10-/m1/s1

Clé InChI

NBKORJKMMVZAOZ-NCCABOOTSA-N

SMILES isomérique

C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

SMILES canonique

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Synonymes

1,3-bis(N-cyclohexyl)guanidine;  1-(2-C-Methyl-β-D-ribofuranosyl)uracil; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methyluridine
Reactant of Route 2
2'-C-methyluridine
Reactant of Route 3
2'-C-methyluridine
Reactant of Route 4
2'-C-methyluridine
Reactant of Route 5
2'-C-methyluridine
Reactant of Route 6
2'-C-methyluridine

Q & A

A: 2'-C-methyluridine, after being metabolized to its triphosphate form, primarily targets the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It acts as a non-obligate chain terminator by mimicking natural nucleotides and competing for binding and incorporation during HCV genome replication [, , ]. Once incorporated, it impedes further RNA strand elongation, ultimately hindering viral replication [, ]. Studies also suggest that its efficacy stems from its resistance to nucleotide-mediated excision, a mechanism used by NS5B to remove chain terminators [, ].

A:

  • Spectroscopic Data: While specific spectroscopic data is not extensively provided in the abstracts, techniques like 1H NMR and mass spectroscopy have been used to characterize 2'-C-methyluridine and its derivatives. []

ANone: The provided abstracts primarily focus on the biological activity and pharmaceutical applications of 2'-C-methyluridine rather than its material compatibility in non-biological settings.

A: 2'-C-methyluridine itself doesn't exhibit catalytic properties. Its value lies in its biological activity against the HCV NS5B polymerase [, ].

A: Density Functional Theory calculations have been used to analyze the ground state energetic conformational bias of 2'-C-methyluridine and its analogues, exploring the relationship between their conformational preferences and anti-HCV potency []. Further research using molecular modeling and biostructural analysis could refine this understanding [].

A: Modifications to the 2'-C-methyluridine structure, particularly at the 3' and 4' positions, significantly impact its antiviral activity [, , ]. For instance:

  • 4'-Fluorination: Enhances the potency against HCV NS5B polymerase, leading to the development of potent inhibitors like AL-335 [].
  • 3'-Modifications: The introduction of ethyne or methyl groups at the 3' position, while influencing the conformational bias, did not yield the expected antiviral activity [].
  • Phosphoramidate Prodrugs: Prodrug strategies using phosphoramidate groups improve bioavailability. Notably, aryloxyl phosphoramidate groups demonstrate strong activity against ZIKV, while 2-(methylthio)ethyl phosphoramidate groups abolish activity [].

ANone:

  • Stability: While specific degradation pathways aren't detailed in the abstracts, 2'-C-methyl modification is known to increase stability against nucleases compared to unmodified RNA [].
  • Formulation: Prodrug strategies, specifically using phosphoramidate masking groups like aryloxyl phosphoramidate, have been successfully employed to enhance the bioavailability of 2'-C-methyluridine [, ].

ANone: The provided abstracts primarily focus on the scientific and preclinical aspects of 2'-C-methyluridine. Information regarding SHE regulations would be found in regulatory submissions and not typically included in these research summaries.

ANone:

  • Absorption: 2'-C-methyluridine exhibits slow and incomplete absorption after oral administration, with a mean absorption time (MAT) of 4.6 hours in Rhesus monkeys [].
  • Distribution: It demonstrates the ability to cross the blood-brain barrier, as evidenced by its presence in the cerebrospinal fluid after both oral and intravenous administration in Rhesus monkeys [].
  • Metabolism: A significant metabolic pathway involves deamination to form 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206, RO2433) [, ]. The triphosphate form of this metabolite also exhibits inhibitory activity against HCV NS5B polymerase [].
  • Excretion: Both the parent compound and its deaminated metabolite are primarily excreted in urine [].

ANone:

  • In vitro: Exhibits potent inhibitory activity against various HCV genotypes in replicon assays [, ]. Its triphosphate metabolite demonstrates potent inhibition of recombinant NS5B polymerases from genotypes 1 to 4 [].
  • In vivo: A lead compound, AL-335, showed promising results in phase 1 and 2 clinical trials for treating HCV infection [].

ANone:

  • Resistance Mutations: The S282T mutation in the HCV NS5B gene confers resistance to 2'-C-methyluridine and its derivatives [, ].
  • Cross-resistance: Cross-resistance is observed with other modified nucleoside analogs targeting NS5B, but the level of resistance varies depending on the specific mutation and the compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.